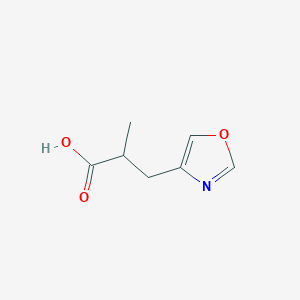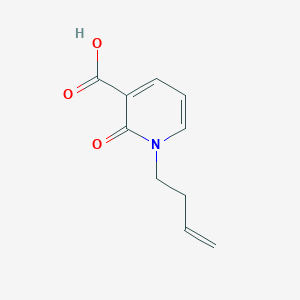![molecular formula C7H4BrFN2 B13338873 5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
5-Bromo-3-fluoroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve the use of tubular diazotization reaction technology to prepare diazonium salts, which helps in reducing side reactions and improving yield .
Chemical Reactions Analysis
5-Bromo-3-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the bromine or fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Radical Reactions: These are used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being studied for its potential use in treating various diseases, including tuberculosis.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis by inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Bromo-3-fluoroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
These compounds share similar structural features but may differ in their chemical reactivity and applications
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-3-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H |
InChI Key |
DNIZDVGKLUESCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)




![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)





